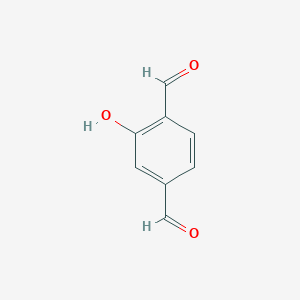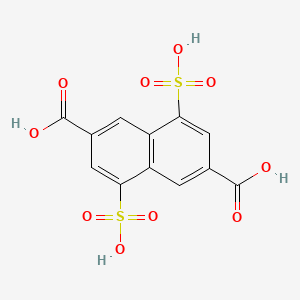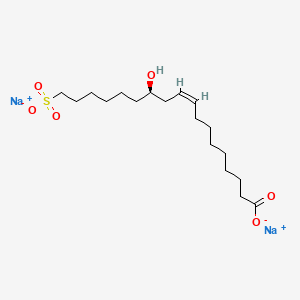
Thionin acetate
概要
説明
チオニン酢酸塩は、ラウシュのバイオレットとしても知られており、生物学的染色に広く使用されるメタクロマティックカチオン性染料です。これは複素環式化合物の塩であり、メチレンブルーと構造的に関連しています。 チオニン酢酸塩は、その強力な染色特性で知られており、さまざまな生物学および化学的用途で使用されています .
2. 製法
合成経路と反応条件: チオニン酢酸塩は、適切な条件下で鉄粉と硫黄粉末を反応させることによって合成できます。 この反応は、多くの場合、反応を促進するために昇温と還元剤または触媒の使用を必要とします .
工業生産方法: 工業環境では、チオニン酢酸塩は、必要な試薬と条件を含む制御された化学反応によって生成され、高純度と収率が保証されます。 このプロセスは通常、化学物質を注意深く取り扱い、所望の製品品質を達成するために特定の反応条件を維持することを伴います .
作用機序
チオニン酢酸塩は、細胞膜の負に帯電したリン脂質との静電相互作用を通じてその効果を発揮します。この相互作用は、細孔形成または脂質ドメインとの特異的な相互作用につながる可能性があり、膜透過性の変化を引き起こします。 このメカニズムは、細菌、真菌、およびその他の細胞に対する毒性に関与すると考えられています .
類似の化合物:
メチレンブルー: チオニン酢酸塩と構造的に関連するメチレンブルーもフェノチアジンコアを特徴とし、同様の染色用途で使用されます.
アズールA、アズールB、アズールC: これらの化合物は、メチレンブルーの酸化中に形成される中間体であり、同様の染色特性を共有しています.
独自性: チオニン酢酸塩は、その強力なメタクロマティック染色特性と、微生物燃料電池における電子移動を仲介する能力により、ユニークです。 生物学的染色とDNA染色アプリケーションにおける汎用性も、他の同様の化合物とは一線を画しています .
生化学分析
Biochemical Properties
Thionin acetate is part of the thionin family of proteins, which are low-molecular-weight proteins (Mr ca. 5000) found in seeds, stems, roots, and leaves of a number of plant species . These proteins show both sequence and structural homology and are toxic to bacteria, fungi, yeasts, and various naked cells in vitro . The toxicity of this compound requires an electrostatic interaction of the positively charged thionin with the negatively charged phospholipids making up the membrane .
Cellular Effects
This compound exerts a broad cellular toxicity against a wide range of organisms and eukaryotic cell lines . It is believed to be involved in protection against plant pathogens, including bacteria and fungi, by working directly at the membrane . This suggests that this compound could have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves either pore formation or a specific interaction with a certain lipid domain after the electrostatic interaction of the positively charged thionin with the negatively charged phospholipids of the membrane . This domain might be composed of phosphoinositides, which mediate transduction of environmental signals in eukaryotes .
準備方法
Synthetic Routes and Reaction Conditions: Thionin acetate can be synthesized by reacting iron powder with sulfur powder under appropriate conditions. This reaction often requires elevated temperatures and the use of reducing agents or catalysts to promote the reaction .
Industrial Production Methods: In industrial settings, this compound is produced through controlled chemical reactions involving the necessary reagents and conditions to ensure high purity and yield. The process typically involves the careful handling of chemicals and maintaining specific reaction conditions to achieve the desired product quality .
化学反応の分析
反応の種類: チオニン酢酸塩は、酸化、還元、および置換反応を含むさまざまな化学反応を受けます。これは、pH依存性のレドックス指示薬であり、pH 7.0での標準還元電位(E₀)は0.06です。 その還元形であるロイコチオニンは無色です .
一般的な試薬と条件:
酸化: チオニン酢酸塩は、酸化剤を使用してロイコ形に酸化することができます。
還元: 還元剤を使用して、元の形に戻すことができます。
置換: チオニン酢酸塩は、適切な条件下でさまざまな求核剤と置換反応を起こすことができます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、チオニン酢酸塩の酸化はロイコチオニンを生成しますが、還元は元のチオニン酢酸塩を再生できます .
4. 科学研究における用途
チオニン酢酸塩は、幅広い科学研究用途があります。
科学的研究の応用
Thionin acetate has a wide range of scientific research applications:
Biological Staining: It is used as a general nuclear stain for chromatin and mucin, staining Nissl granules, and showing malignant cells in biopsy sections.
DNA Staining: this compound can replace Schiff reagent in quantitative Feulgen staining of DNA.
Electron Transfer: It is used to mediate electron transfer in microbial fuel cells.
Light Microscopy: this compound is employed for staining semi-thin sections of plant material for light microscopy.
類似化合物との比較
Methylene Blue: Structurally related to thionin acetate, methylene blue also features a phenothiazine core and is used in similar staining applications.
Azure A, Azure B, Azure C: These compounds are intermediates formed during the oxidation of methylene blue and share similar staining properties.
Uniqueness: this compound is unique due to its strong metachromatic staining properties and its ability to mediate electron transfer in microbial fuel cells. Its versatility in biological staining and DNA staining applications also sets it apart from other similar compounds .
特性
IUPAC Name |
(7-aminophenothiazin-3-ylidene)azanium;acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S.C2H4O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;1-2(3)4/h1-6,13H,14H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIRQYHDJINFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Thionin acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19870 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
78338-22-4 | |
| Record name | 78338-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Thionin acetate, also known as Lauth's violet, has the molecular formula C12H10ClN3O2S and a molecular weight of 291.75 g/mol.
ANone: While specific spectroscopic data wasn't detailed in the provided abstracts, researchers frequently employ techniques like UV-Vis spectroscopy [, , ] to analyze this compound. UV-Vis spectroscopy helps determine its concentration in solutions and characterize its interactions with other molecules. Additionally, FTIR analysis is used to study its binding and the impact on functional groups. [, ].
ANone: this compound demonstrates stability across different environments. One study highlighted its use in fabricating a stable polyacrylic acid coating on polypropylene substrates, showcasing its resilience in both Phosphate Buffer Saline (PBS) and water []. This suggests potential for biomedical applications.
ANone: Research indicates that covalent organic frameworks (COFs) derived from this compound exhibit promise as dyes and additives for DSSCs. Notably, RIO-43, a COF synthesized using this compound, demonstrated notable efficiency in DSSC applications [, ].
ANone: Yes, a colorimetric assay utilizes the decrease in chloroperoxidase (CPO) enzyme activity caused by organophosphorus pesticides competing with this compound for the enzyme's active site []. This competition leads to a measurable color change, enabling detection and quantification of these pesticides.
ANone: Researchers frequently utilize techniques like Fourier Transform Infrared Attenuated Total Reflectance (FTIR-ATR) [] and X-Ray Photoelectron Spectroscopy (XPS) [] to analyze the chemical composition and interactions of this compound within materials. Additionally, electrochemical methods, including cyclic voltammetry (CV) and square wave voltammetry (SWV), are employed to study its redox behavior and interactions with DNA [].
ANone: this compound plays a role in biosensor development. It has been successfully employed as a redox mediator in nitrate biosensors, showcasing its ability to facilitate electron transfer in biological systems []. Furthermore, its use in developing an ultrasensitive bioelectrochemical system for CD105 determination highlights its potential in disease diagnostics and monitoring [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
![4-[4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3069397.png)

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)










